molecular formula C13H14N2O4S2 B11799714 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid

1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid

Cat. No.: B11799714
M. Wt: 326.4 g/mol
InChI Key: AMGKRFSJEGYUPP-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a sulfonyl-linked benzothiazole moiety. This structural framework is commonly explored in medicinal chemistry for targeting enzymes or receptors, particularly in neurological and inflammatory disorders .

Properties

Molecular Formula

C13H14N2O4S2

Molecular Weight

326.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C13H14N2O4S2/c16-12(17)9-5-7-15(8-6-9)21(18,19)13-14-10-3-1-2-4-11(10)20-13/h1-4,9H,5-8H2,(H,16,17)

InChI Key

AMGKRFSJEGYUPP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Route A: Sequential Sulfonation-Cyclization-Coupling

  • Sulfonation : 2-Mercaptobenzothiazole → 2-(Chlorosulfonyl)benzothiazole using ClSO₃H.

  • Cyclization : Reaction with piperidine-4-carboxylic acid ethyl ester under basic conditions (K₂CO₃).

  • Hydrolysis : Ester hydrolysis with NaOH/MeOH to yield the carboxylic acid.
    Yield : 62–68% over three steps.

Route B: One-Pot Oxidative Coupling

A streamlined method combines 2-aminothiophenol , piperidine-4-carboxylic acid, and KSCN in acetic acid with Br₂ as an oxidant. The one-pot reaction forms the benzothiazole ring and installs the sulfonyl group simultaneously, achieving a 55% yield after recrystallization.

Optimization and Challenges

Solvent and Temperature Effects

  • Acetonitrile and DCM are preferred for sulfonation due to their inertness toward oxidizing agents.

  • Elevated temperatures (>80°C) during coupling reactions risk decarboxylation, necessitating strict thermal control.

Purification Strategies

  • Silica gel chromatography (ethyl acetate/hexane) effectively isolates intermediates.

  • Recrystallization from ethanol/water mixtures improves purity of the final product.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)Scalability
Sequential Route AClSO₃H, K₂CO₃, NaOH62–68≥95Moderate
One-Pot Route BBr₂, KSCN, Acetic Acid5590High
Mitsunobu AlkylationDEAD, PPh₃, TFA7098Low

Mechanistic Insights

Sulfonation Mechanism

The oxidation of thiols to sulfones proceeds via a two-electron transfer process. KMnO₄ abstracts a proton from the thiol, forming a thiyl radical, which is further oxidized to the sulfonic acid before dehydration to the sulfone.

Cyclization Dynamics

Bromine acts as both an oxidant and electrophile in benzothiazole formation. The reaction initiates with electrophilic attack at the thiol group, followed by intramolecular cyclization to form the heterocyclic ring .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The 4-carboxylic acid group participates in classical acid-mediated reactions:

a. Amide Formation
Reaction with amines under coupling agents (e.g., EDC/HOBt or DCC/DMAP) yields carboxamides. For example:

  • Protocol : The compound reacts with 4-(benzo[d]thiazol-2-yl)aniline in anhydrous DCM under microwave irradiation (80°C, 20 min) with EDC and catalytic DMAP, achieving >70% yield .

  • Application : This forms bioactive analogs like N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(sulfonyl)piperidine-4-carboxamide, a motif seen in dual sEH/FAAH inhibitors .

b. Esterification
Methanol/H<sup>+</sup> or thionyl chloride facilitates ester synthesis. For instance:

  • Outcome : Methyl 1-(benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylate is produced, enhancing solubility for chromatographic purification .

c. Salt Formation
Reacts with bases (e.g., NaOH) to form water-soluble carboxylates, useful in pharmaceutical formulations .

Sulfonyl Group Reactivity

The sulfonamide (–SO<sub>2</sub>–NH–) exhibits limited nucleophilic substitution but enables:

a. Sulfonamide Cleavage
Under strong acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/AcOH at 90°C), the bond between the sulfonyl group and piperidine cleaves, yielding benzo[d]thiazole-2-sulfonic acid and piperidine-4-carboxylic acid derivatives .

b. Radical Reactions
The sulfonyl group stabilizes adjacent radicals in Smiles rearrangements, enabling β-elimination to form alkenes (e.g., Z-olefins under open transition states) .

Benzo[d]thiazole Modifications

  • Electrophilic Substitution : The electron-deficient thiazole ring resists nitration/sulfonation but undergoes regioselective halogenation at the 5-position under Br<sub>2</sub>/FeCl<sub>3</sub> .

  • N-Alkylation : Reacts with alkyl halides at the thiazole nitrogen under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) .

Piperidine Functionalization

  • N-Acylation : The piperidine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides .

  • Ring-Opening : Strong nucleophiles (e.g., LiAlH<sub>4</sub>) reduce the piperidine ring to a linear amine .

Cross-Coupling Reactions

The compound serves as a precursor in cross-coupling:

Reaction Type Conditions Product Yield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, DMEBiaryl-piperidine conjugates55–65%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, aryl halidesN-Aryl piperidine derivatives60–75%

Thermal and Photochemical Behavior

  • Microwave-Assisted Synthesis : Accelerates amide/ester formation (20 min vs. 24 h conventional) .

  • UV Stability : Degrades under UV light (λ = 254 nm) via sulfonyl radical generation, forming disulfides.

Reactivity of Functional Groups

Group Reaction Conditions Kinetics
Carboxylic acidAmidationEDC/DMAP, DCM, 80°Ck = 0.15 min<sup>-1</sup>
SulfonamideCleavageH<sub>2</sub>SO<sub>4</sub>/AcOH, 90°Ct<sub>1/2</sub> = 2 h
Benzo[d]thiazoleBrominationBr<sub>2</sub>/FeCl<sub>3</sub>, 0°C85% yield

Synthetic Routes to Derivatives

Derivative Method Key Intermediate Reference
CarboxamideMicrowave-assisted couplingActivated NHS ester
EsterFischer esterificationMethyl ester
Sulfonamide cleavageAcid hydrolysisPiperidine-4-carboxylic acid

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines. A notable study indicated that compounds with similar scaffolds exhibited significant inhibition rates against leukemia and CNS cancer cell lines, suggesting that modifications to the piperidine structure could enhance efficacy against specific tumors .

Anti-inflammatory Properties

The benzothiazole moiety is known for its anti-inflammatory effects. Research has demonstrated that derivatives incorporating this structure can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. Compounds similar to 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid have been evaluated for their ability to modulate inflammatory responses, indicating a pathway for therapeutic development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic effects of compounds like 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid. Modifications to the piperidine ring or the sulfonyl group can significantly impact biological activity. For example, varying substituents on the benzothiazole ring has been shown to alter potency and selectivity against specific biological targets .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Target Cell Line
AnticancerBenzothiazole derivative10.5MOLT-4 (Leukemia)
AnticancerBenzothiazole derivative15.3SF-295 (CNS Cancer)
Anti-inflammatoryBenzothiazole derivative12.0RAW264.7 (Macrophages)

Case Study 1: Anticancer Efficacy

A recent investigation into a series of benzothiazole derivatives revealed that one compound exhibited an inhibition rate of 84.19% against MOLT-4 cells, while another showed a 72.11% inhibition against SF-295 cells in vitro. These results suggest that compounds based on the benzothiazole scaffold can be potent anticancer agents and warrant further exploration for clinical applications .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of benzothiazole derivatives, demonstrating their ability to inhibit pro-inflammatory cytokine production in vitro. The research indicated that specific modifications at the piperidine position could enhance this activity, making these compounds suitable for developing new anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target . Molecular docking studies have shown that this compound can bind to active sites of enzymes, influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid

  • Structure : Replaces benzothiazole with a benzothiadiazole ring.
  • Molecular Formula : C₁₂H₁₃N₃O₄S₂
  • Molecular Weight : 327.38 g/mol
  • Higher molecular weight (327.38 vs. ~319 for the target compound, assuming similar substitution) may affect pharmacokinetics .
  • Applications : Likely explored in photodynamic therapy due to benzothiadiazole’s fluorescence properties .

1-(Benzo[d]oxazol-2-yl)piperidine-4-carboxylic acid

  • Structure : Substitutes benzothiazole with benzoxazole and lacks the sulfonyl group.
  • Molecular Formula : C₁₃H₁₄N₂O₃
  • Molecular Weight : 246.26 g/mol
  • Key Differences: Oxazole’s oxygen atom reduces electron-withdrawing effects compared to benzothiazole’s sulfur.
  • Applications : Simpler structure may favor CNS permeability in drug design .

1-[2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid (PI-23280)

  • Structure : Incorporates a benzoimidazothiazole core and dimethoxyphenyl group.
  • Molecular Formula : C₂₄H₂₅N₃O₄S
  • Molecular Weight : 451.54 g/mol
  • Key Differences :
    • Bulky dimethoxyphenyl and fused imidazothiazole systems enhance lipophilicity, favoring membrane penetration.
    • Higher molecular weight (451.54 vs. ~319) may limit blood-brain barrier permeability .
  • Applications: Potential use in oncology due to imidazothiazole’s role in kinase inhibition .

1-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxylic acid

  • Structure : Replaces piperidine with azetidine and adds a methylsulfonyl group.
  • Methylsulfonyl group may improve metabolic stability compared to the parent sulfonyl .

Structural and Functional Analysis Table

Compound Name Core Heterocycle Sulfonyl Group Molecular Weight Key Functional Features Potential Applications
Target Compound Benzothiazole Yes ~319* High polarity, hydrogen bonding Enzyme inhibition
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl) analog Benzothiadiazole Yes 327.38 Electron-deficient, fluorescent Photodynamic therapy
1-(Benzo[d]oxazol-2-yl) analog Benzoxazole No 246.26 Reduced polarity, CNS permeability Neurological targets
PI-23280 Benzoimidazothiazole No 451.54 Lipophilic, bulky Kinase inhibition

*Estimated based on analogous structures.

Research Findings and Implications

  • Electronic Effects : Sulfonyl-linked benzothiazole derivatives exhibit stronger electron-withdrawing properties than benzoxazole analogs, influencing receptor binding kinetics .
  • Solubility vs. Bioavailability : Higher molecular weight compounds (e.g., PI-23280) face solubility challenges but may excel in tissue penetration .
  • Synthetic Complexity : Sulfonyl-containing compounds require multi-step synthesis, including sulfonation and coupling reactions, compared to simpler analogs .

Biological Activity

1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid (CAS No. 1411766-33-0) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O4_{4}S2_{2}
  • Molecular Weight : 326.39 g/mol
  • Purity : 97% .

The biological activity of 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways:

  • Antitumor Activity : Compounds containing thiazole moieties have been shown to exhibit significant cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that the thiazole ring enhances the compound's ability to induce apoptosis in cancer cells by interacting with Bcl-2 proteins .
  • Anticonvulsant Properties : Similar thiazole derivatives have demonstrated anticonvulsant activity, suggesting that this compound may also possess neuroprotective effects through modulation of neurotransmitter systems .
  • Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activity Data

Biological ActivityTarget/MechanismIC50_{50} Values
AntitumorBcl-2 inhibition<1.98 µg/mL
AnticonvulsantGABA receptor modulationNot specified
Anti-inflammatoryNF-kB pathway inhibitionNot specified

Case Studies and Research Findings

Research has highlighted the potential of thiazole derivatives in various therapeutic areas:

  • Antitumor Studies :
    • A study reported that certain thiazole compounds exhibited IC50_{50} values lower than established chemotherapeutic agents like doxorubicin against A-431 and Jurkat cell lines, indicating superior efficacy .
    • Molecular dynamics simulations revealed that these compounds interact predominantly through hydrophobic contacts with target proteins, enhancing their cytotoxic potential .
  • Neuropharmacological Research :
    • In animal models, compounds similar to 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid have been shown to reduce seizures and improve neurological outcomes, suggesting a role in treating epilepsy .
  • Inflammation Models :
    • Experimental data indicated that thiazole derivatives can significantly reduce markers of inflammation in rodent models, supporting their use as anti-inflammatory agents .

Q & A

Basic: What are the established synthetic routes for 1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?

Answer:
The synthesis typically involves coupling a benzo[d]thiazole sulfonyl chloride derivative with a piperidine-4-carboxylic acid scaffold. Key steps include:

  • Sulfonylation : Reacting benzo[d]thiazole-2-sulfonyl chloride with piperidine-4-carboxylic acid under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
  • Yield Optimization : Use of catalysts like palladium acetate or tert-butyl XPhos in multi-step reactions enhances efficiency. For example, coupling reactions under inert atmospheres (N₂/Ar) at 40–100°C improve intermediate stability .

Table 1 : Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield RangeReference
SulfonylationBenzo[d]thiazole-2-sulfonyl chloride, Et₃N, DCM, 0°C→RT60–75%
PurificationSilica gel chromatography (EtOAc/hexane 3:7)>95% purity

Advanced: How can computational modeling predict the reactivity of the sulfonamide group under varying pH conditions?

Answer:
Density Functional Theory (DFT) calculations can model electronic effects:

  • Protonation States : Calculate pKa values of the sulfonamide group using software like Gaussian or ORCA. The sulfonamide’s acidity (predicted pKa ~3–5) influences reactivity in biological assays .
  • Solvent Effects : Molecular dynamics simulations (e.g., GROMACS) assess solubility and stability in polar aprotic solvents (DMF, DMSO) by analyzing hydrogen-bonding interactions .
  • Reactivity Maps : Electrostatic potential surfaces identify nucleophilic/electrophilic sites on the benzo[d]thiazole ring, guiding derivatization strategies .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies piperidine protons (δ 1.5–3.0 ppm) and benzo[d]thiazole aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonamide (C-SO₂, ~55 ppm) groups .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺, calculated for C₁₃H₁₃N₂O₄S₂: 349.03) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .

Advanced: What strategies resolve contradictory solubility data in polar aprotic solvents?

Answer:
Contradictions arise from solvent purity or hydration states. Methodological approaches include:

  • Controlled Solvent Screening : Test solubility in rigorously dried DMF, DMSO, and acetonitrile using dynamic light scattering (DLS) to detect aggregates .
  • Thermodynamic Analysis : Measure solubility via gravimetric methods at 25°C and 40°C; calculate ΔH and ΔS of dissolution to identify entropy-driven insolubility .
  • Co-Solvent Systems : Add 10% v/v methanol to DMSO to enhance solubility without destabilizing the sulfonamide group .

Basic: What storage conditions preserve the compound’s stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere : Use argon-filled containers to avoid oxidation of the sulfonamide group .
  • Humidity Control : Desiccants (silica gel) maintain <10% relative humidity, preventing hydrolysis .

Advanced: How does the benzo[d]thiazole ring’s electronic configuration influence biological target interactions?

Answer:

  • π-Stacking Interactions : The electron-deficient thiazole ring interacts with aromatic residues (e.g., tyrosine, tryptophan) in enzyme active sites. DFT studies show a charge transfer of ~0.2 e⁻ to protein targets .
  • Structure-Activity Relationships (SAR) : Methylation at the 4-position of the thiazole ring increases lipophilicity (logP +0.5), enhancing membrane permeability in cell-based assays .
  • Docking Simulations : AutoDock Vina predicts binding affinities (ΔG ~–8 kcal/mol) to kinases via hydrogen bonds between the sulfonamide and conserved lysine residues .

Basic: What chromatographic methods separate this compound from byproducts?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (70:30 acetonitrile/0.1% TFA in water). Retention time: ~12.3 min .
  • TLC : Silica gel F254 plates (ethyl acetate/hexane 1:1, Rf ~0.4) with UV visualization at 254 nm .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of sulfonamide hydrolysis?

Answer:

  • Deuterium Labeling : Substitute D₂O in hydrolysis experiments. A primary KIE (kH/kD > 2) indicates rate-limiting proton transfer at the sulfonamide nitrogen .
  • ¹⁸O Tracer Studies : Monitor ¹⁸O incorporation into carboxylic acid products via mass spectrometry to distinguish acid-catalyzed vs. base-catalyzed pathways .

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